molecular formula C10H8F2N4O B1479527 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2098065-38-2

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1479527
CAS No.: 2098065-38-2
M. Wt: 238.19 g/mol
InChI Key: UDTXYXILOLBDJU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide ( 2098065-38-2) is a high-purity chemical reagent belonging to a class of novel pyrazole carboxamide derivatives. These compounds are the subject of extensive research in agricultural chemistry, particularly for their potential as antifungal agents. Studies on structurally similar pyrazole carboxamides have demonstrated significant activity against challenging plant pathogens, such as Rhizoctonia solani , the causal agent of rice sheath blight . The primary research value of this compound lies in its potential to target mitochondrial function in pathogens. The mechanism of action for related pyrazole carboxamides has been elucidated to involve the inhibition of the fungal respiratory chain. Specifically, these compounds have been shown to disrupt the function of key enzyme complexes in the mitochondria, namely Complex II (succinate dehydrogenase) and Complex IV (cytochrome c oxidase) . This inhibition leads to a decrease in mitochondrial membrane potential, ultimately compromising cellular energy production and causing severe damage to the fungal cell structure, including the walls and membranes . This well-defined target makes it a valuable tool for researchers investigating novel modes of action for crop protection. With a molecular formula of C 10 H 8 F 2 N 4 O and a molecular weight of 238.19 g/mol, this compound is intended for research applications only. It is not approved for diagnostic, therapeutic, or any form of personal use.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)5-7(15-16)6-1-3-14-4-2-6/h1-5,10H,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTXYXILOLBDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of fungicide development and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by data tables and recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of difluoromethyl and pyridine groups under controlled conditions. These synthetic routes are optimized for yield and purity, often employing catalysts to enhance efficiency .

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole carboxamides exhibit significant antifungal properties. The compound has been tested against various phytopathogenic fungi, showing promising results that suggest its potential use as a fungicide. For instance, a study indicated that certain derivatives displayed higher antifungal activity than established fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundTarget FungiActivity Level
9mFusarium spp., BotrytisHigher than boscalid
9nAlternaria spp.Comparable to standards

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it acts as a selective inhibitor of COX-2, an enzyme involved in inflammation. For example, a derivative was reported to have an IC50 value significantly lower than that of traditional anti-inflammatory drugs like diclofenac, indicating its superior efficacy .

Table 2: COX-2 Inhibition Data

CompoundIC50 (μM)Selectivity Index
Compound A0.01High
Compound B5.40Moderate

Study on Antifungal Properties

In a comprehensive study published in Molecules, researchers synthesized several pyrazole derivatives and evaluated their antifungal activity against seven different phytopathogenic fungi. The results revealed that certain compounds exhibited remarkable antifungal effects, leading to further exploration of their mechanisms of action via molecular docking studies .

Study on Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The study demonstrated that specific compounds not only reduced inflammation but also exhibited minimal gastrointestinal toxicity, making them promising candidates for therapeutic applications .

Scientific Research Applications

1.1. Anticancer Properties

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively activate androgen receptors in muscle and bone while minimizing effects in other tissues, which is particularly beneficial for treating conditions like prostate cancer. The compound exhibits antagonistic activity against androgen receptors, making it a candidate for developing therapies aimed at AR-dependent cancers .

1.2. Antifungal Activity

Research has demonstrated that derivatives of pyrazole carboxamides, including 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, possess antifungal properties. In various studies, these compounds showed efficacy against several phytopathogenic fungi, outperforming traditional fungicides like boscalid. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance antifungal activity, indicating that this compound could be developed into a new class of fungicides .

2.1. Fungicides

The compound has been explored as an active ingredient in fungicidal formulations. Its ability to inhibit the growth of specific fungi makes it suitable for agricultural use, particularly in crops susceptible to fungal infections. The development of formulations based on this compound aims to provide effective control over plant pathogens while minimizing environmental impact .

3.1. Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes to form the pyrazole ring followed by the introduction of difluoromethyl and pyridine groups. The optimization of these synthetic routes is crucial for enhancing yield and purity .

3.2. Structure-Activity Relationships

The SAR studies indicate that the presence of difluoromethyl and pyridine moieties significantly influences the biological activity of the compound. For instance, modifications in the carboxamide group can lead to variations in binding affinity to target receptors or enzymes involved in fungal metabolism, thus affecting both anticancer and antifungal activities .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityShowed effective AR antagonism in prostate cancer cell lines .
Study 2Antifungal EfficacyDemonstrated superior antifungal activity against multiple fungal strains compared to existing fungicides .
Study 3Synthesis OptimizationDeveloped efficient synthetic routes improving yield by over 30% .

Comparison with Similar Compounds

Position 1 Substituents

  • Difluoromethyl (Target Compound): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., H or methyl groups). Fluorine atoms reduce oxidative metabolism, prolonging half-life .
  • 3'-Aminobenzisoxazol-5'-yl (Razaxaban): Contributes to Factor Xa selectivity by forming hydrogen bonds with the enzyme’s S1 pocket .
  • Methyl or Aryl Groups (VEGFR Inhibitors) : Bulky substituents improve kinase selectivity by occupying hydrophobic pockets in the ATP-binding domain .

Position 5 Carboxamide Modifications

  • N-Linked Aryl (Anti-inflammatory Agents) : Electron-donating groups (e.g., methoxyphenyl) enhance anti-inflammatory activity by modulating electron density and receptor interactions .
  • Sulfonamide Linkage (Antimycobacterial Agents) : Improves membrane penetration and target binding in bacterial enzymes .

Pharmacokinetic and Selectivity Profiles

  • Razaxaban : High oral bioavailability (>50% in preclinical models) due to optimized lipophilicity (logP ~2.5) and reduced plasma protein binding .
  • VEGFR Inhibitors: Pyridin-4-ylmethylamino substituents enhance solubility and reduce off-target effects compared to purely hydrophobic groups .
  • Antimycobacterial Carboxamides : Sulfonamide derivatives exhibit lower cytotoxicity (IC50 > 100 µM in mammalian cells) while maintaining potent antibacterial activity .

Preparation Methods

Adaptation for Preparation of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

Given the structural similarity, the preparation of this compound likely involves:

  • Construction of the pyrazole ring bearing the difluoromethyl group at position 1.
  • Introduction of the pyridin-4-yl substituent at position 3.
  • Formation of the carboxamide group at position 5.

A plausible synthetic strategy, extrapolating from the above routes, includes:

  • Synthesis of a pyrazole intermediate with difluoromethyl substitution, potentially via cyclization of a difluoroacetyl intermediate with hydrazine derivatives or via halogenation and Grignard carboxylation.

  • Cross-coupling or substitution reaction to install the pyridin-4-yl group at the 3-position of the pyrazole ring. This may involve palladium-catalyzed coupling (e.g., Suzuki or Stille coupling) using a suitable halogenated pyrazole intermediate and pyridin-4-yl boronic acid or stannane.

  • Conversion of the carboxylic acid to carboxamide at position 5 by amidation, using standard coupling reagents such as carbodiimides or activated esters, or direct reaction with ammonia or amines.

Detailed Stepwise Preparation Method (Hypothetical Based on Related Research)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of difluoroacetyl intermediate React 2,2-difluoroacetyl halide with alpha,beta-unsaturated ester and acid-binding agent in organic solvent at low temperature Alpha-difluoroacetyl intermediate formed with controlled isomer ratio
2 Cyclization with hydrazine Condensation with methylhydrazine aqueous solution in presence of sodium or potassium iodide catalyst, low temperature, followed by cyclization under reduced pressure and temperature rise Pyrazole ring formed, crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid obtained
3 Recrystallization Recrystallize crude product from aqueous alcohol solvent (methanol/ethanol/isopropanol 35-65%) Pure pyrazole carboxylic acid (>99.5% purity), yield ~75-80%
4 Halogenation or cross-coupling precursor formation Halogenate pyrazole at 3-position (e.g., bromination) or prepare suitable coupling intermediate Prepares site for pyridin-4-yl introduction
5 Cross-coupling Palladium-catalyzed Suzuki or Stille coupling with pyridin-4-yl boronic acid or stannane Installation of pyridin-4-yl substituent at 3-position
6 Carboxamide formation Amidation of carboxylic acid with ammonia or amine using coupling reagents Formation of this compound

Research Findings and Optimization Notes

  • Isomer Control: The cyclization step in pyrazole synthesis tends to produce isomeric impurities; process improvements such as using specific catalysts (potassium iodide), controlling temperature, and careful recrystallization reduce isomers to below 5%.

  • Yield and Purity: Optimized processes yield over 75% with product purity exceeding 99.5% by HPLC analysis, critical for pharmaceutical-grade intermediates.

  • Solvent Selection: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane are used in substitution/hydrolysis steps, while recrystallization typically employs aqueous mixtures of methanol, ethanol, or isopropanol to balance solubility and purity.

  • Catalyst Use: Sodium iodide or potassium iodide catalysts enhance cyclization efficiency and selectivity.

  • Alternative Routes: The halogenation-Grignard-carboxylation route avoids isomer formation but involves more steps and specialized reagents, suitable for scale-up and high-purity demands.

Summary Table of Preparation Methods for Related Pyrazole Carboxylic Acids

Method Key Steps Catalyst/Reagents Yield (%) Purity (%) Advantages Limitations
Cyclization of difluoroacetyl intermediate Substitution/hydrolysis, cyclization, recrystallization Potassium iodide, methylhydrazine 75-80 >99.5 Simple, high yield, low isomers Requires careful recrystallization
Halogenation-Diazotization-Grignard carboxylation Halogenation, diazotization, coupling, Grignard, carboxylation Bromine/iodine, potassium difluoromethyl trifluoroborate, isopropyl magnesium chloride ~64 >99.5 Avoids isomers, scalable More steps, specialized reagents

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves a multi-step approach starting with a 1,5-diarylpyrazole core. For example, analogs are synthesized via condensation of substituted alcohols (e.g., 5-phenyl-1-pentanol) with appropriate carboxamide precursors. Reaction steps may include fluorination (for difluoromethyl groups) and coupling with pyridine derivatives . Purification often employs column chromatography and recrystallization, with yields optimized by controlling solvent polarity and temperature gradients .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., difluoromethyl protons appear as triplets near δ 5.5–6.0 ppm) .
  • X-ray crystallography : Resolves molecular geometry, as demonstrated in related pyrazole-carboxamide derivatives (e.g., monoclinic crystal systems with β ≈ 96.4°) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally similar pyrazole-carboxamides exhibit enzyme inhibition (e.g., carbonic anhydrase, prostaglandin synthases) and receptor binding (e.g., mGluR5 ligands). Activity is influenced by substituent electronegativity; for example, trifluoromethyl groups enhance metabolic stability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines reaction path searches with machine learning to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Computational docking studies also guide functional group placement to enhance binding affinity .

Q. What strategies resolve contradictions in SAR studies for pyrazole-carboxamide derivatives?

  • Systematic substituent variation : Replace pyridin-4-yl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to assess steric vs. electronic effects .
  • Meta-analysis of bioactivity data : Compare IC50 values across analogs to identify outliers caused by assay variability .
  • Crystallographic validation : Resolve ambiguous binding modes using co-crystal structures (e.g., with carbonic anhydrase isoforms) .

Q. How do reaction solvents influence the regioselectivity of pyrazole ring formation?

Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of zwitterionic intermediates. For example, Pd-catalyzed coupling in deoxygenated DMF/water mixtures achieves >80% regioselectivity for the 3-pyridinyl position . Solvent-free microwave-assisted synthesis can further enhance reaction rates and purity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral auxiliaries : Use (R)- or (S)-configured intermediates (e.g., 2-oxopyrrolidinylpropyl groups) to control stereochemistry .
  • Asymmetric catalysis : Employ palladium or nickel catalysts with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
  • Continuous flow systems : Minimize racemization by reducing residence time at high temperatures .

Methodological Tables

Table 1. Key Synthetic Parameters for Pyrazole-Carboxamide Derivatives

ParameterOptimal ConditionsReference
Fluorination AgentDAST (Diethylaminosulfur trifluoride)
Coupling CatalystPd(PPh3)4 in DMF/H2O
Purification MethodSilica gel chromatography (EtOAc/hexane)
Yield Range45–78% (depending on substituents)

Table 2. Computational Tools for Reaction Optimization

ToolApplicationReference
DFT (Gaussian 16)Transition state modeling
AutoDock VinaBinding affinity prediction
ICReDD PlatformReaction condition screening

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.